

A Comparative Spectroscopic Analysis of 4-Ethyl-5-oxooctanal and Its Analogs

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Compound of Interest

Compound Name: **4-Ethyl-5-oxooctanal**

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This guide provides a detailed spectroscopic comparison of **4-Ethyl-5-oxooctanal** with its simpler structural analogs. The data presented is essential for researchers and professionals in drug development and chemical sciences for the structural elucidation and differentiation of these compounds.

While specific experimental spectra for **4-Ethyl-5-oxooctanal** are not publicly available, its characteristic spectroscopic features can be predicted based on the analysis of its functional groups—an aldehyde and a ketone. This guide compares these predicted values with the experimental data of selected analogous aliphatic aldehydes and ketones: octanal, hexanal, 2-octanone, and pentan-2-one.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the analogous compounds.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehyde H (CHO)	α-H to C=O (ketone)	α-H to C=O (aldehyde)	-CH ₃ (next to C=O)	Other Alkyl H
4-Ethyl-5-oxooctanal (Predicted)	~9.7	~2.5-2.7	~2.4	N/A	~0.9-1.6
Octanal	~9.77	N/A	~2.41	N/A	~0.88-1.63
Hexanal	~9.77	N/A	~2.43	N/A	~0.90-1.64
2-Octanone	N/A	~2.41	N/A	~2.13	~0.88-1.57
Pentan-2-one	N/A	~2.42	N/A	~2.14	~0.91-1.55

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehyde C (CHO)	Ketone C (C=O)	α-C to C=O (ketone)	α-C to C=O (aldehyde)	-CH ₃ (next to C=O)	Other Alkyl C
4-Ethyl-5-oxooctanal (Predicted)	~202	~211	~42	~44	N/A	~14-35
Octanal	~202.5	N/A	N/A	~43.9	N/A	~14.0-31.7
Hexanal	~202.6	N/A	N/A	~43.9	N/A	~13.9-31.4
2-Octanone	N/A	~209.0	~43.8	N/A	~29.8	~14.0-31.5
Pentan-2-one	N/A	~208.7	~45.7	N/A	~29.9	~13.7-17.7

Table 3: Infrared (IR) Spectroscopy Data (Frequencies in cm⁻¹)

Compound	C=O Stretch (Aldehyde)	C=O Stretch (Ketone)	C-H Stretch (Aldehyde)	C-H Stretch (Alkyl)
4-Ethyl-5-oxooctanal (Predicted)	~1725	~1715	~2720 & ~2820	~2850-2960
Octanal	~1728	N/A	~2715 & ~2815	~2870-2960
Hexanal	~1730	N/A	~2718 & ~2819	~2872-2960
2-Octanone[1][2] [3][4]	N/A	~1717[4]	N/A	~2860-2960
Pentan-2-one[5] [6]	N/A	~1717	N/A	~2880-2970

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion (M ⁺)	[M-18] ⁺ (Loss of H ₂ O)	[M-29] ⁺ (Loss of CHO or C ₂ H ₅)	[M-43] ⁺ (Loss of C ₃ H ₇)	McLafferty y Rearrangement	α-Cleavage Fragment
4-Ethyl-5-oxooctanal (Predicted)	170	152	141	127	58, 112	45, 71, 99, 125
Octanal[7] [8]	128[8]	110	99	85	44	43, 57, 71, 85
Hexanal[9]	100[9]	82	71	57	44[9]	43, 57, 71
2-Octanone[1][10] [1][10]	128[10]	110	99	85	58	43, 113
Pentan-2-one[11][12]	86	68	57	43	58	43, 71

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Proton NMR spectra are typically acquired with a 90° pulse angle, a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ^{13}C and its lower gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:**
 - **Neat Liquid:** A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
 - **Solid:** The solid sample is finely ground with KBr powder and pressed into a thin pellet.
 - **Attenuated Total Reflectance (ATR):** A small amount of the liquid or solid sample is placed directly on the ATR crystal.

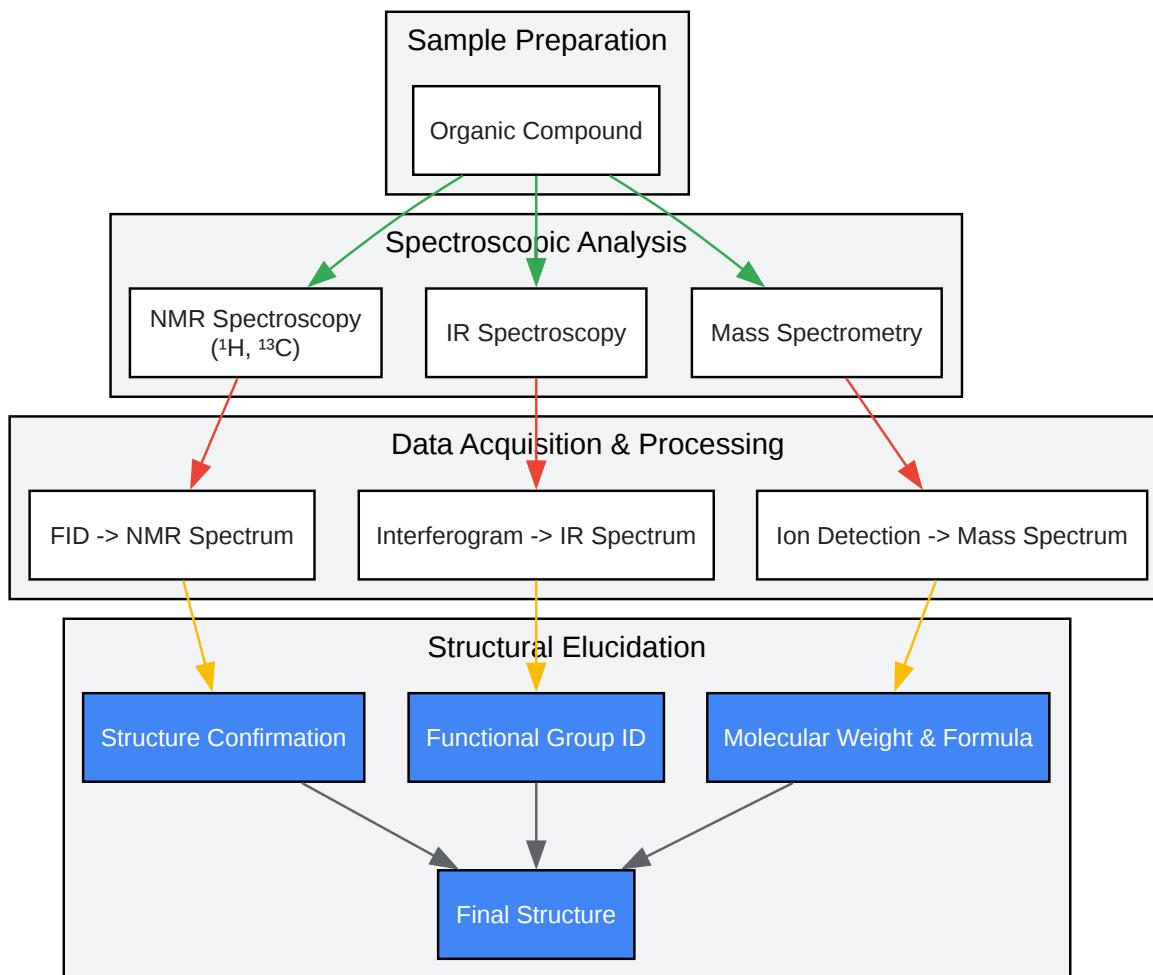
- Instrumentation: A FT-IR spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} . Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio. The instrument measures the interference pattern of the infrared beam, and a Fourier transform is used to convert this into an absorbance or transmittance spectrum.
- Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation of mixtures.
- Ionization: The sample molecules are ionized. Common techniques include:
 - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M^+). This is a "hard" ionization technique that often leads to extensive fragmentation.
 - Electrospray Ionization (ESI): A solution of the sample is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) are formed. This is a "soft" ionization technique that typically results in less fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
- Data Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern gives information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

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